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Compound of Interest

Compound Name: Fovinaciclib

Cat. No.: B15583551

For Researchers, Scientists, and Drug Development Professionals

Fovinaciclib (also known as FCN-437c) is an orally administered, potent, and selective
inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These
kinases are crucial regulators of the cell cycle, and their inhibition is a validated therapeutic
strategy in certain cancers, particularly hormone receptor-positive (HR+), human epidermal
growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a comparative
overview of the kinase selectivity of Fovinaciclib, supported by available data and detailed
experimental methodologies.

Kinase Inhibition Profile

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. High
selectivity for the intended targets (on-target) minimizes off-target effects, which can lead to
toxicity. Fovinaciclib has been specifically designed for high potency and selectivity towards
CDK4 and CDKB6.

Quantitative Analysis of Kinase Inhibition

While a comprehensive public kinome scan of Fovinaciclib against a full panel of human
kinases is not readily available, preclinical data indicates a high degree of selectivity. The table
below summarizes the known inhibitory activity of Fovinaciclib against key cyclin-dependent
kinases. For comparative context, publicly available data for other approved CDK4/6 inhibitors,
Palbociclib and Ribociclib, are included.
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Kinase Target Fovinaciclib (1C50) Palbociclib (IC50) Ribociclib (1C50)

Potent Inhibition
CDK4/cyclin D1 (specific value not 11 nM 10 nM

publicly available)

Potent Inhibition
CDK®6/cyclin D3 (specific value not 16 nM 39 nM

publicly available)

No inhibitory activity[1]

CDK1/cyclin B 2] >5 uM >1 uM
) No inhibitory activity[1]
CDK2/cyclin E 2] >5 uM >1 uM
No inhibitory activity[1]
CDK5/p25 >10 uM >10 uM

[2]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of
the kinase by 50%. Lower values indicate greater potency. Data for Palbociclib and Ribociclib
are sourced from publicly available literature and may vary depending on assay conditions.

Based on available information, Fovinaciclib demonstrates a favorable selectivity profile by
potently inhibiting CDK4 and CDK6 while sparing other key cell cycle-regulating CDKs such as
CDK1 and CDK2.[1][2] This selectivity is crucial for minimizing side effects associated with
broader CDK inhibition, such as myelosuppression, which can be linked to CDK1 and CDK2
inhibition.

Experimental Protocols

To determine the kinase selectivity profile of a compound like Fovinaciclib, a comprehensive
screening against a large panel of kinases is typically performed. The following methodology
outlines a representative in vitro kinase assay protocol that could be employed for such an
analysis.

KINOMEscan™ Assay: A Representative Protocol for
Kinase Selectivity Profiling
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This method quantifies the binding of a test compound to a panel of DNA-tagged kinases.

Principle: The assay is based on a competition binding format. A test compound is incubated
with a panel of human kinases that are tagged with a unique DNA identifier. The kinase-
compound mixture is then passed over an immobilized, broad-spectrum kinase inhibitor (the
ligand). Kinases that do not bind to the test compound will bind to the immobilized ligand and
be retained, while kinases bound to the test compound will not be retained and will be washed
away. The amount of each kinase remaining is quantified by eluting the bound kinases and
measuring the corresponding DNA tag using quantitative PCR (qPCR). The results are typically
expressed as a percentage of the control (DMSO vehicle) binding.

Materials:

o Test compound (e.g., Fovinaciclib)

o KINOMEscan™ kinase panel (e.g., DiscoverX panel of 468 kinases)
e Binding buffer

o Streptavidin-coated magnetic beads

 Biotinylated affinity ligands

o Wash buffer

 Elution buffer

e gPCR reagents

Procedure:

o Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a
biotinylated, broad-spectrum kinase inhibitor to generate the affinity resin.

e Binding Reaction: The test compound is prepared at the desired screening concentration
(e.g., 1 uM) in the binding buffer. Each kinase from the panel is individually mixed with the
test compound. A DMSO control is run in parallel for each kinase.
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 Incubation: The kinase-compound mixtures are incubated to allow for binding to reach
equilibrium.

« Affinity Capture: The affinity resin is added to each well, and the mixture is incubated to allow
kinases not bound to the test compound to bind to the immobilized ligand.

e Washing: The beads are washed to remove unbound proteins and the test compound.
e Elution: The bound kinases are eluted from the beads.

e Quantification: The amount of each kinase in the eluate is quantified by gPCR using primers
specific for the DNA tag of each kinase.

o Data Analysis: The amount of kinase detected in the presence of the test compound is
compared to the amount detected in the DMSO control. The results are expressed as a
percentage of control, where a lower percentage indicates stronger binding of the test
compound to the kinase.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the CDKA4/6 signaling pathway targeted by Fovinaciclib and a
typical experimental workflow for assessing kinase cross-reactivity.
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Fovinaciclib inhibits the active Cyclin D-CDK4/6 complex.
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Workflow for kinase cross-reactivity profiling.

In summary, Fovinaciclib is a highly selective CDK4/6 inhibitor, a characteristic that is
anticipated to contribute to a favorable safety profile. While comprehensive public data on its
cross-reactivity with the entire human kinome is limited, the available information underscores
its specificity for the intended targets. Further detailed kinase profiling studies will provide a
more complete understanding of its off-target interaction landscape.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15583551?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583551?utm_src=pdf-body
https://www.benchchem.com/product/b15583551?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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